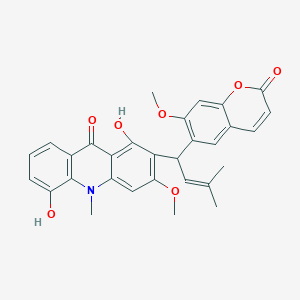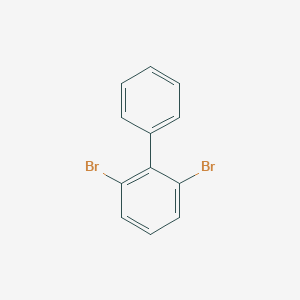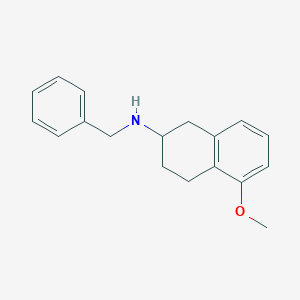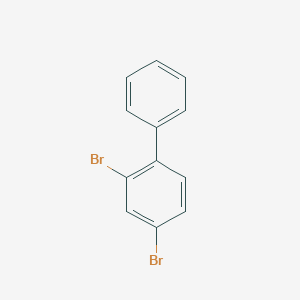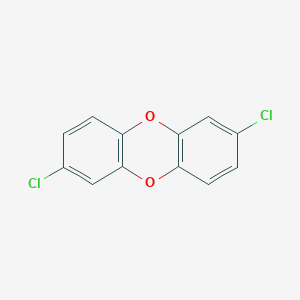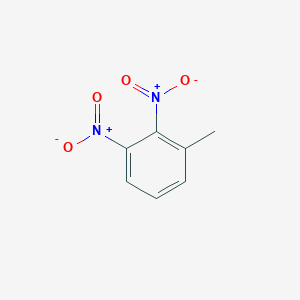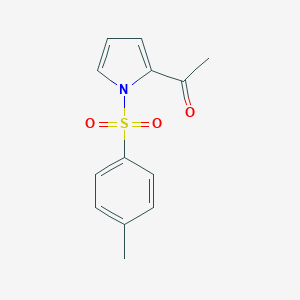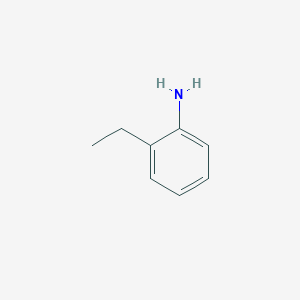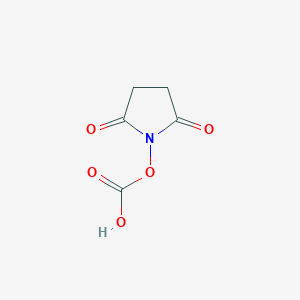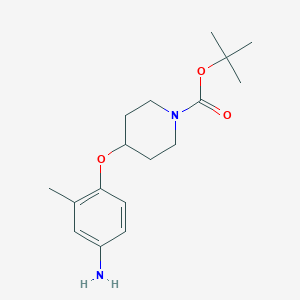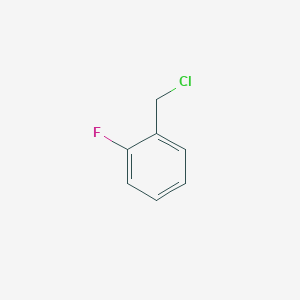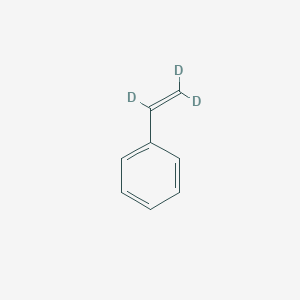
苯乙烯-α,β,β-D3
概述
描述
Styrene-alpha,beta,beta-D3 is a deuterated form of styrene, where three hydrogen atoms on the vinyl group are replaced with deuterium atoms. This isotopically labeled compound has the molecular formula C8H5D3 and a molecular weight of 107.17 g/mol . It is commonly used in scientific research due to its unique properties, which allow for detailed studies in various fields.
科学研究应用
Styrene-alpha,beta,beta-D3 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: It is used in kinetic isotope effect studies to understand reaction mechanisms and pathways.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of styrene in biological systems.
Medicine: It is employed in pharmacokinetic studies to investigate the metabolism and distribution of styrene-related compounds in the body.
作用机制
Target of Action
Styrene-alpha,beta,beta-D3 is a derivative of styrene, which is a widely used industrial chemical. It’s known that styrene and its derivatives can interact with various biological molecules due to their chemical structure and reactivity .
Mode of Action
It’s known that styrene and its derivatives can undergo various chemical reactions, including oxidation and polymerization . These reactions can lead to the formation of different products, which can interact with biological molecules and potentially affect their function .
Biochemical Pathways
Styrene and its derivatives, including Styrene-alpha,beta,beta-D3, can be metabolized by various microorganisms through different biochemical pathways . One of the main pathways is the side-chain oxygenation, which involves several enzymes including styrene monooxygenase, styrene oxide isomerase, and phenylacetaldehyde dehydrogenase . This pathway leads to the formation of various valuable compounds .
Pharmacokinetics
It’s known that styrene and its derivatives have a high volatility and susceptibility to photooxidation, which can affect their bioavailability .
Result of Action
It’s known that styrene and its derivatives can cause various toxic effects, including irritation, respiratory toxicity, and potential carcinogenicity .
Action Environment
The action of Styrene-alpha,beta,beta-D3 can be influenced by various environmental factors. For example, its volatility and susceptibility to photooxidation can affect its stability and efficacy . Furthermore, the presence of other chemicals can affect its reactivity and the products formed during its metabolism .
生化分析
Biochemical Properties
Styrene-alpha,beta,beta-D3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
Styrene-alpha,beta,beta-D3 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Styrene-alpha,beta,beta-D3 is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Styrene-alpha,beta,beta-D3 can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Styrene-alpha,beta,beta-D3 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Styrene-alpha,beta,beta-D3 is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Styrene-alpha,beta,beta-D3 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Styrene-alpha,beta,beta-D3 and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Styrene-alpha,beta,beta-D3 can be synthesized through several methods. One common synthetic route involves the deuteration of styrene using deuterium gas or deuterated reagents. For instance, a reaction involving [Ir(OH)(1,5-cyclooctadiene)]2, N-(methylsulfonyl)benzamide, and water-d2 in tetrahydrofuran at 70°C for 3 hours under an inert atmosphere has been reported . Industrial production methods typically involve the use of deuterated precursors and catalysts to achieve high yields and purity.
化学反应分析
Styrene-alpha,beta,beta-D3 undergoes various chemical reactions similar to non-deuterated styrene. These reactions include:
Reduction: The compound can be reduced to form ethylbenzene or other reduced derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, to form halogenated styrene derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Styrene-alpha,beta,beta-D3 is unique due to its isotopic labeling, which distinguishes it from non-deuterated styrene and other deuterated styrene derivatives. Similar compounds include:
Styrene-alpha,beta-D2: A deuterated form with two deuterium atoms on the vinyl group.
Styrene-beta,beta-D2: A deuterated form with two deuterium atoms on the beta positions.
Styrene-alpha-D1: A deuterated form with one deuterium atom on the alpha position. These compounds share similar chemical properties but differ in their isotopic composition, which can affect their behavior in chemical reactions and studies.
属性
IUPAC Name |
1,2,2-trideuterioethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D2,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRXRYQALVLMV-FUDHJZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C1=CC=CC=C1)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445906 | |
| Record name | (~2~H_3_)Ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3814-93-5 | |
| Record name | (~2~H_3_)Ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Styrene-a, �Ÿ, �Ÿ-d3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

